8-Dechloro-10-chloro-N-methyl Desloratadine
Overview
Description
8-Dechloro-10-chloro-N-methyl Desloratadine is a chemical compound that serves as an impurity of Loratadine, a well-known antihistamine used to treat allergies. It is an isomer of N-Methyl Desloratadine and has the molecular formula C20H21ClN2 with a molecular weight of 324.85 g/mol.
Chemical Reactions Analysis
8-Dechloro-10-chloro-N-methyl Desloratadine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Dechloro-10-chloro-N-methyl Desloratadine is primarily used in pharmaceutical research as a reference standard and impurity in the quality control of Loratadine and its derivatives. It helps in the identification and quantification of impurities in drug formulations, ensuring the safety and efficacy of the final product. Additionally, it may be used in studies related to the metabolism and degradation of antihistamines.
Mechanism of Action
As an impurity of Loratadine, 8-Dechloro-10-chloro-N-methyl Desloratadine does not have a well-defined mechanism of action. Loratadine itself is a second-generation tricyclic antihistamine that selectively antagonizes peripheral H1 receptors, preventing the action of histamine and alleviating allergic symptoms . The impurity may share some structural similarities but does not exhibit the same pharmacological effects.
Comparison with Similar Compounds
8-Dechloro-10-chloro-N-methyl Desloratadine is similar to other Loratadine impurities and derivatives, such as:
N-Methyl Desloratadine: An isomer with similar structural features but different chemical properties.
8-Bromo-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Another related compound used in pharmaceutical research.
Loratadine: The parent compound, widely used as an antihistamine.
The uniqueness of this compound lies in its specific structural modifications, which make it a valuable reference standard in the quality control of Loratadine formulations.
Properties
IUPAC Name |
15-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-12-9-15(10-13-23)19-18-14(4-2-6-17(18)21)7-8-16-5-3-11-22-20(16)19/h2-6,11H,7-10,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMDPRYKTDFAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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